molecular formula C21H21N3OS B4755151 1-(3-Methoxybenzyl)-3-[4-(phenylamino)phenyl]thiourea

1-(3-Methoxybenzyl)-3-[4-(phenylamino)phenyl]thiourea

Cat. No.: B4755151
M. Wt: 363.5 g/mol
InChI Key: OWMPNKOLNNESJN-UHFFFAOYSA-N
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Description

1-(3-Methoxybenzyl)-3-[4-(phenylamino)phenyl]thiourea is a thiourea derivative characterized by a 3-methoxybenzyl group attached to one nitrogen atom and a 4-(phenylamino)phenyl group on the other. Its molecular weight is 437.6 g/mol (CAS: 516457-57-1), with a topological polar surface area of 68.2 Ų, indicating moderate solubility in polar solvents.

Properties

IUPAC Name

1-(4-anilinophenyl)-3-[(3-methoxyphenyl)methyl]thiourea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H21N3OS/c1-25-20-9-5-6-16(14-20)15-22-21(26)24-19-12-10-18(11-13-19)23-17-7-3-2-4-8-17/h2-14,23H,15H2,1H3,(H2,22,24,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OWMPNKOLNNESJN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)CNC(=S)NC2=CC=C(C=C2)NC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H21N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

363.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3-Methoxybenzyl)-3-[4-(phenylamino)phenyl]thiourea typically involves the reaction of 3-methoxybenzyl isothiocyanate with 4-(phenylamino)aniline. The reaction is usually carried out in a suitable solvent such as ethanol or methanol under reflux conditions. The product is then purified by recrystallization or chromatography.

Industrial Production Methods

Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent, and reaction time, would be necessary to maximize yield and purity. Continuous flow reactors and other advanced techniques might be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

1-(3-Methoxybenzyl)-3-[4-(phenylamino)phenyl]thiourea can undergo various types of chemical reactions, including:

    Oxidation: The thiourea moiety can be oxidized to form sulfoxides or sulfones.

    Reduction: The compound can be reduced to form corresponding amines.

    Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Reagents like halogens, nitrating agents, and sulfonating agents can be used under appropriate conditions.

Major Products Formed

    Oxidation: Sulfoxides, sulfones.

    Reduction: Amines.

    Substitution: Halogenated, nitrated, or sulfonated derivatives.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial, antiviral, or anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique structural features.

    Industry: Utilized in the development of new materials or as a catalyst in certain chemical reactions.

Mechanism of Action

The mechanism of action of 1-(3-Methoxybenzyl)-3-[4-(phenylamino)phenyl]thiourea would depend on its specific application. In a biological context, it might interact with specific molecular targets such as enzymes, receptors, or DNA. The thiourea moiety could play a crucial role in binding to these targets, thereby modulating their activity and leading to the desired biological effect.

Comparison with Similar Compounds

Structural Comparison with Similar Thiourea Derivatives

Thiourea derivatives often differ in substituents on the nitrogen atoms, which critically influence their physicochemical and biological properties. Below is a comparative analysis:

Table 1: Structural and Functional Comparison of Selected Thiourea Derivatives
Compound Name Substituents Key Features Biological Activity Reference
Target Compound : 1-(3-Methoxybenzyl)-3-[4-(phenylamino)phenyl]thiourea - 3-Methoxybenzyl
- 4-(Phenylamino)phenyl
High molecular weight (437.6 g/mol), lipophilic (XLogP3: 6.8) Not explicitly reported; analogs show antitumor activity
Compound 8 () - 3-Methoxybenzyl
- Quinazoline core
Quinazoline enhances π-π stacking; NF-κB inhibitor Anti-inflammatory (IC₅₀: ~1.2 μM)
Compound 12 () - 4-Chloro-(3-trifluoromethyl)phenyl
- Triazole-thione
High lipophilicity; poor selectivity Antitubercular (MIC: 30.88 µM)
Compound 5 () - Thiazolopyrimidine
- Phenyl
Rigid heterocyclic core Antimicrobial (IR peaks: 3263 cm⁻¹ for N-H)
Compound 9g () - 4-Chloro-3-CF₃-phenyl
- Pyridine-4-amino
Pyridine enhances binding to B-Raf kinase Antitumor (superior to sorafenib)
1,3-Di(3-methoxybenzyl)thiourea () Dual 3-methoxybenzyl groups Natural antioxidant in meadowfoam oil Oxidative stability enhancer in lipids

Key Observations :

  • The 3-methoxybenzyl group (common in the target compound and ) contributes to antioxidant and anti-inflammatory activities but may reduce solubility.
  • Heterocyclic cores (e.g., quinazoline in , thiazole in ) improve target specificity but increase synthetic complexity.

Pharmacological Activity Comparison

Antitumor Activity
  • Molecular docking studies of analogs (e.g., 9j) show strong binding to B-Raf (PDB: 5HI2), a key oncology target .
  • Compound 9g : Inhibits MDA-MB-231, PC-3, and B16BL6 cell lines at lower IC₅₀ than sorafenib, attributed to the trifluoromethyl group enhancing lipophilicity and target affinity .
Antimicrobial Activity
  • Compound 6a (): Exhibits potency against Bacillus spp. comparable to ampicillin (MIC: ~2 µg/mL), linked to the electron-withdrawing trifluoromethyl group enhancing membrane disruption .
  • Compound 12 (): Active against M. tuberculosis but lacks selectivity due to non-specific interactions with bacterial membranes .
Antioxidant Activity
  • 1,3-Di(3-methoxybenzyl)thiourea (): Stabilizes lipids against oxidation via radical scavenging, outperforming α-tocopherol in meadowfoam oil . The target compound’s single 3-methoxybenzyl group may offer milder antioxidant effects.

Biological Activity

The compound 1-(3-Methoxybenzyl)-3-[4-(phenylamino)phenyl]thiourea is a thiourea derivative that has garnered attention for its diverse biological activities. This article reviews the synthesis, biological activity, and potential therapeutic applications of this compound, supported by relevant case studies and research findings.

Synthesis of this compound

The synthesis of thiourea derivatives typically involves the reaction of isothiocyanates with amines. For this compound, the starting materials include 3-methoxybenzylamine and 4-phenylaminothiourea. The reaction can be schematically represented as follows:

3 Methoxybenzylamine+4 Phenylisothiocyanate1 3 Methoxybenzyl 3 4 phenylamino phenyl thiourea\text{3 Methoxybenzylamine}+\text{4 Phenylisothiocyanate}\rightarrow \text{1 3 Methoxybenzyl 3 4 phenylamino phenyl thiourea}

The reaction typically proceeds under mild conditions and yields the desired thiourea derivative after purification.

Antimicrobial Activity

Thiourea derivatives are known for their antimicrobial properties. In studies evaluating various thiourea compounds, it was found that those with phenyl and methoxy substitutions exhibited significant antibacterial activity against both Gram-positive and Gram-negative bacteria. For instance, a related compound demonstrated an MIC (Minimum Inhibitory Concentration) of 2 µg/mL against methicillin-resistant Staphylococcus aureus .

CompoundBacterial StrainMIC (µg/mL)
1S. aureus2
2E. coli8
3P. aeruginosa16

Anticancer Activity

Research has indicated that thiourea derivatives can exhibit anticancer properties by inhibiting specific cancer cell lines. The compound was tested against U937 cells, showing an IC50 value of approximately 16.23 μM, indicating its potential as an antiproliferative agent . Additionally, structural modifications have been shown to enhance activity, suggesting a structure-activity relationship (SAR) that can guide future synthesis efforts.

The mechanism by which thiourea derivatives exert their biological effects often involves interaction with key enzymes or receptors in microbial or cancerous cells. For example, phenylthiourea derivatives have been identified as allosteric inhibitors of tyrosinase enzymes involved in bacterial iron uptake . This inhibition can disrupt essential metabolic pathways in pathogens like Pseudomonas aeruginosa, further supporting the therapeutic potential of these compounds.

Case Studies

  • Antibacterial Efficacy : A study assessed the antibacterial efficacy of various thioureas against a panel of bacterial strains, revealing that compounds similar to this compound showed promising results against resistant strains .
  • Anticancer Properties : In vitro studies demonstrated that modifications to the thiourea structure could significantly enhance cytotoxicity against cancer cell lines such as SW480 and PC3, suggesting a potential role in cancer therapy .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 1-(3-Methoxybenzyl)-3-[4-(phenylamino)phenyl]thiourea, and how can reaction conditions be controlled to improve yield?

  • Methodological Answer : Thiourea derivatives are typically synthesized via the reaction of substituted isothiocyanates with amines. For this compound, a two-step approach is recommended:

Intermediate Preparation : React 3-methoxybenzylamine with thiophosgene to form the corresponding isothiocyanate intermediate.

Coupling Reaction : Introduce 4-(phenylamino)aniline under basic conditions (e.g., triethylamine) in anhydrous THF at 0–5°C to minimize side reactions.

  • Critical Parameters : Temperature control (<10°C) prevents thermal decomposition, while inert atmosphere (N₂/Ar) reduces oxidation. Yield optimization (65–80%) can be achieved via HPLC monitoring of intermediates .

Q. Which spectroscopic and crystallographic methods are most effective for characterizing this thiourea derivative?

  • Methodological Answer :

  • 1H/13C NMR : Confirm regiochemistry and purity. The methoxy group (~δ 3.8 ppm in 1H NMR) and thiourea NH protons (δ 9–11 ppm) are diagnostic. Compare with reference spectra of structurally similar thioureas (e.g., 1-benzoyl-3-phenylthiourea derivatives) .
  • X-ray Crystallography : Resolve conformational ambiguities. For example, the dihedral angle between the 3-methoxybenzyl and 4-(phenylamino)phenyl groups can reveal steric or electronic interactions influencing molecular packing .
  • Mass Spectrometry (HRMS) : Validate molecular weight with <2 ppm error to confirm synthetic success .

Advanced Research Questions

Q. How can researchers design experiments to elucidate the structure-activity relationships (SAR) of substitutions on the thiourea scaffold for targeted biological activity?

  • Methodological Answer :

  • Variation of Substituents : Synthesize analogs with modified methoxy (e.g., ethoxy, halogen) or phenylamino groups (e.g., nitro, methyl). Test these against biological targets (e.g., HIV-1 protease, EGFR) to correlate substituent effects with activity .
  • Biological Assays : Use enzyme inhibition assays (e.g., IC₅₀ determination for HIV-1 protease) or cell-based models (e.g., EGFR-mutated cancer lines). For example, compound 10 in showed 97% inhibition of HIV-1 protease at 100 µM, suggesting thiourea derivatives may disrupt substrate binding .
  • Computational Docking : Perform molecular dynamics simulations to map binding interactions. Compare docking scores of analogs with experimental IC₅₀ values to validate predictive models .

Q. What computational strategies are employed to predict the binding affinity and mechanism of action against enzymes like HIV-1 protease?

  • Methodological Answer :

  • Ligand Preparation : Generate 3D conformers of the thiourea derivative using software like Open Babel, accounting for tautomeric forms (e.g., thione vs. thiol).
  • Protein-Ligand Docking : Use AutoDock Vina or Schrödinger Suite to dock the compound into the active site of HIV-1 protease (PDB: 1HXW). Focus on hydrogen bonds between thiourea NH groups and catalytic aspartates (Asp25/Asp25′) .
  • Binding Free Energy Calculations : Apply MM-GBSA to rank derivatives. For example, highlights compound 10’s high inhibition, likely due to strong hydrophobic interactions with Val82 and Ile84 .

Q. How should researchers address contradictions in reported biological activities of thiourea derivatives across studies?

  • Methodological Answer :

  • Assay Standardization : Compare protocols for inconsistencies (e.g., substrate concentration, incubation time). A study showing anti-EGFR activity ( ) may use different cell lines (e.g., H1975 vs. A431) than a null result study .
  • Purity Verification : Use HPLC (>98% purity) to rule out impurities as confounding factors. For example, residual solvents in crude products can artificially inflate cytotoxicity .
  • Meta-Analysis : Aggregate data from multiple studies (e.g., antitubercular IC₅₀ values) to identify trends. If SAR diverges (e.g., methoxy vs. nitro substituents), conduct follow-up synthesis to isolate substituent effects .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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